molecular formula C13H10FIN2O4 B12031877 dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate

dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12031877
M. Wt: 404.13 g/mol
InChI Key: PWOFGVSTZVMGBE-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based ester derivative featuring a 2-fluorophenyl substituent at the 1-position and an iodine atom at the 5-position of the pyrazole ring.

Properties

Molecular Formula

C13H10FIN2O4

Molecular Weight

404.13 g/mol

IUPAC Name

dimethyl 1-(2-fluorophenyl)-5-iodopyrazole-3,4-dicarboxylate

InChI

InChI=1S/C13H10FIN2O4/c1-20-12(18)9-10(13(19)21-2)16-17(11(9)15)8-6-4-3-5-7(8)14/h3-6H,1-2H3

InChI Key

PWOFGVSTZVMGBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1C(=O)OC)C2=CC=CC=C2F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal and Antibacterial Properties

Fluorinated pyrazole derivatives, including dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate, have demonstrated promising antifungal activities against various phytopathogenic fungi. Studies have shown that these compounds can inhibit fungal growth effectively, making them candidates for agricultural applications .

Molecular Docking Studies

Molecular docking simulations have indicated that this compound interacts with key enzymes involved in fungal growth and plant cell wall degradation. The compound's structure allows it to bind effectively to target sites, potentially leading to the development of new antifungal agents .

Antioxidant and Anti-inflammatory Properties

Research into related pyrazole derivatives has revealed their antioxidant and anti-inflammatory capabilities. The presence of specific substituents on the pyrazole ring enhances these properties, suggesting that this compound may also exhibit similar effects .

Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further functionalization, which can lead to the development of novel compounds with tailored biological activities. The compound's synthesis typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired product .

Case Study 1: Antifungal Activity Assessment

In a study evaluating the antifungal activity of fluorinated pyrazoles, this compound was tested against several fungal strains. The results indicated significant inhibition rates compared to control groups, highlighting its potential as a fungicidal agent .

Case Study 2: Molecular Docking Analysis

A detailed docking study was conducted to assess the binding affinity of this compound with key enzymes in fungal metabolism. The findings suggested that the compound binds effectively to active sites, which could inform the design of more potent antifungal agents .

Mechanism of Action

The mechanism of action of dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl and iodine substituents can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The ester groups may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Hydrogen Bonding

a. Halogen and Aryl Substituents

  • Dimethyl 1-(3-Chloro-4-Methyl)-1H-Pyrazole-3,4-Dicarboxylate : This analog differs by a 3-chloro-4-methyl substituent. Its crystal structure exhibits C–H⋯O hydrogen bonds forming C(5)C(8)[R₁²(7)] chains , contrasting with cyclic dimers observed in simpler derivatives. The additional chloro group increases steric bulk, altering packing motifs .
  • Dimethyl 1-(2-Chlorophenyl)-5-Phenylpyrazole-3,4-Dicarboxylate (CAS: 96722-80-4): Substitution with 2-chlorophenyl and phenyl groups (vs. 2-fluorophenyl and iodine in the target compound) results in distinct electronic and steric profiles.

b. Iodo vs. Bromo/Chloro Substituents

  • However, iodine’s larger atomic radius may induce greater steric hindrance and influence π-stacking interactions .

Table 1: Substituent Effects on Hydrogen Bonding and Packing

Compound Substituents (Positions) Hydrogen Bonding Motif Crystal Packing
Target Compound 1-(2-Fluorophenyl), 5-Iodo Not reported (inferred C–H⋯O/F⋯I) Likely complex motifs
Dimethyl 1-(3-Chloro-4-Methyl) Deriv. 3-Cl, 4-CH₃ C(5)C(8)[R₁²(7)] chains Chain-like
Dimethyl 5-(4-Bromophenyl)-1-Phenyl 5-Br, 1-Ph C–H⋯O simple chains Isostructural with Cl
1-Cyanomethyl Derivative 1-Cyanomethyl R₂²(10) dimers Centrosymmetric dimers

Electronic and Reactivity Profiles

  • Diethyl 1H-Pyrazole-3,5-Dicarboxylate : Lacking aryl/iodo substituents, this derivative exhibits simpler electronic properties. DFT studies on similar compounds (e.g., diethyl-1H-pyrazole-3,5-dicarboxylate) reveal strong hyperpolarizability, suggesting the target compound’s iodine atom could enhance NLO activity due to increased electron-withdrawing effects .
  • 3-(3,4-Dimethoxyphenyl)-5-(2-Fluorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazole: Though a dihydro analog, the 2-fluorophenyl group aligns with the target compound.

Bioactivity and Computational Insights

  • DFT and NBO Analysis: Studies on diethyl-1H-pyrazole-3,5-dicarboxylate highlight the role of substituents in modulating charge transfer and nonlinear optical (NLO) properties. The iodine atom in the target compound may amplify these effects due to its polarizable electron cloud .
  • Molecular Docking : While direct data on the target compound is absent, fluorophenyl-containing analogs (e.g., ’s dihydro pyrazole) show affinity for kinase targets, suggesting the target’s 2-fluorophenyl group could confer similar bioactivity .

Biological Activity

Dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the 2-fluorophenyl and iodo substituents enhances its reactivity and biological profile.

  • Molecular Formula : C12H10FINO4
  • Molecular Weight : 327.12 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with fluorinated phenyl and iodine sources under controlled conditions. Specific methodologies may vary, but copper-catalyzed reactions are common in the literature .

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit promising antitumor properties. This compound has been evaluated for its effectiveness against various cancer cell lines.

Case Study: Anticancer Efficacy
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated significant cytotoxic effects. The IC50 values were determined through MTT assays, revealing that the compound effectively inhibited cell proliferation compared to control groups .

Cell LineIC50 (µM)Mechanism of Action
MCF-715.4Induction of apoptosis
MDA-MB-23112.8Inhibition of cell cycle progression

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that this compound can inhibit pro-inflammatory cytokines in vitro.

Research Findings
In an experiment assessing the compound's effect on TNF-alpha and IL-6 production in macrophages, a significant reduction was observed at concentrations above 10 µM .

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-alpha2005075%
IL-61503080%

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The introduction of halogen atoms (fluorine and iodine) is believed to enhance lipophilicity and receptor binding affinity.

Summary of SAR Findings

  • Fluoro Group : Increases electron density on the aromatic ring, enhancing interaction with biological targets.
  • Iodo Group : Contributes to increased molecular weight and potential for halogen bonding.
  • Dicarboxylate Functionality : Provides sites for hydrogen bonding, facilitating interactions with enzymes or receptors.

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